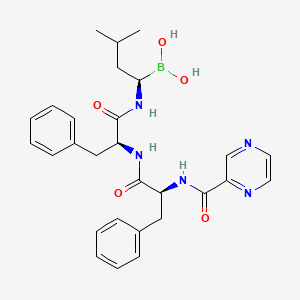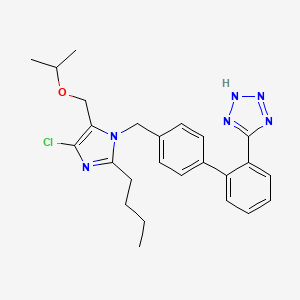
ボルテゾミブ不純物9
概要
説明
Bortezomib Impurity 9 is a specific impurity found in the pharmaceutical compound Bortezomib, which is an anti-cancer medication used primarily to treat multiple myeloma and mantle cell lymphoma. Bortezomib itself is a dipeptide boronic acid derivative and a proteasome inhibitor, marketed under the brand name Velcade . Impurities in pharmaceutical compounds like Bortezomib are critical to identify and quantify to ensure the safety and efficacy of the drug.
科学的研究の応用
Bortezomib Impurity 9 is primarily studied in the context of pharmaceutical research to ensure the purity and safety of Bortezomib formulations. Its applications include:
Quality Control: Ensuring that Bortezomib formulations meet regulatory standards by quantifying impurities.
Method Validation: Developing and validating analytical methods to detect and quantify impurities in pharmaceutical products.
Stability Studies: Assessing the stability of Bortezomib formulations by monitoring the formation of impurities over time.
作用機序
Target of Action
Bortezomib, the parent compound of Bortezomib Impurity 9, primarily targets the 26S proteasome , a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . The proteasome plays a crucial role in maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
Bortezomib acts as a proteasome inhibitor . It binds to the 26S proteasome and reversibly inhibits its function . This inhibition leads to an accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis (programmed cell death) of cancer cells
Biochemical Pathways
The primary biochemical pathway affected by Bortezomib is the ubiquitin-proteasome pathway . By inhibiting the 26S proteasome, Bortezomib disrupts this pathway, leading to the accumulation of ubiquitinated proteins . This accumulation can induce cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of Bortezomib, which may be similar for Bortezomib Impurity 9, is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase . Bortezomib has a large volume of distribution, indicating extensive tissue distribution .
Result of Action
The primary molecular and cellular effects of Bortezomib’s action are cell cycle arrest and apoptosis . By inhibiting the proteasome and disrupting protein degradation, Bortezomib causes an accumulation of ubiquitinated proteins, which can lead to cell cycle arrest and trigger apoptosis . These effects are particularly pronounced in cancer cells, making Bortezomib an effective treatment for certain types of cancer .
Action Environment
The action, efficacy, and stability of Bortezomib can be influenced by various environmental factors. For instance, the presence of certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, patients with moderate or severe hepatic impairment should start at a reduced dose due to increased plasma concentrations of Bortezomib . The action environment of Bortezomib Impurity 9 is likely to be similar, given its structural similarity to the parent compound.
準備方法
The preparation of Bortezomib Impurity 9 involves synthetic routes that are similar to those used in the synthesis of Bortezomib. The separation and quantification of this impurity are typically achieved using high-performance liquid chromatography (HPLC) techniques. For instance, a normal-phase HPLC method has been developed to quantify the (1S,2R)-enantiomer impurity in Bortezomib lyo injection formulation . The separation is achieved on a chiral stationary phase column with a mobile phase consisting of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid at a specific flow rate and temperature .
化学反応の分析
Bortezomib Impurity 9 undergoes various chemical reactions, including:
Reduction: Reduction reactions may alter the boronic acid moiety, affecting the impurity’s structure and properties.
Substitution: Substitution reactions can occur at the boronic acid moiety or other functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Bortezomib Impurity 9 can be compared with other impurities found in Bortezomib formulations, such as:
(1S,2R)-enantiomer: An impurity resulting from the stereoisomerism of Bortezomib.
Oxidative Degradation Products: Impurities formed due to the oxidation of Bortezomib.
Epimeric Products: Impurities resulting from the partial racemization of stereogenic centers during synthesis.
These impurities are unique in their chemical structure and properties, and their presence must be carefully monitored to ensure the safety and efficacy of Bortezomib formulations.
特性
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSBJLWLFBBGKF-LSQMVHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194235-41-0 | |
| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-((1R)-1-borono-3-methylbutyl)-L-phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194235410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-[(1R)-1-borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-PYRAZINYLCARBONYL)-L-PHENYLALANYL-N-((1R)-1-BORONO-3-METHYLBUTYL)-L-PHENYLALANINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSK5QC9GD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











